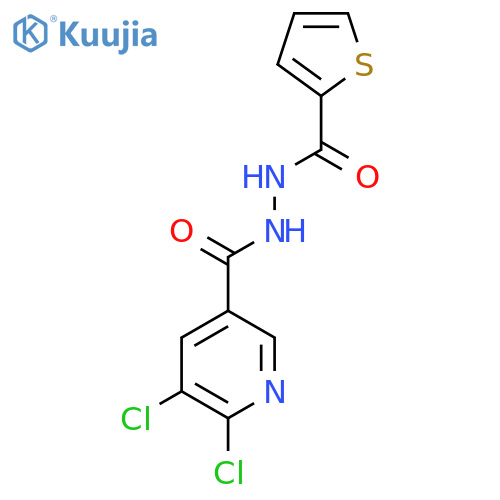Cas no 847930-79-4 (5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide)
5,6-ジクロロ-N'-(チオフェン-2-カルボニル)ピリジン-3-カルボヒドラジドは、ピリジンとチオフェン環を有する複素環化合物です。この化合物は、分子内にヒドラジド基を有しており、金属イオンとのキレート形成能や生物学的活性を示す可能性があります。特に、チオフェン環の導入により、π共役系が拡張され、電子特性や分子間相互作用が調整可能です。また、5,6位のジクロロ置換は立体障害や電子効果を通じて反応性や溶解度を制御する利点があります。医薬品中間体や機能性材料の合成において有用な骨格としての応用が期待されます。

847930-79-4 structure
商品名:5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide
5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide
- AKOS000949849
- EN300-26592891
- 847930-79-4
- Z33390161
-
- インチ: 1S/C11H7Cl2N3O2S/c12-7-4-6(5-14-9(7)13)10(17)15-16-11(18)8-2-1-3-19-8/h1-5H,(H,15,17)(H,16,18)
- InChIKey: DHXHSGNLFUCIMM-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=CC(=C1)C(NNC(C1=CC=CS1)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 314.9636030g/mol
- どういたいしつりょう: 314.9636030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 99.3Ų
5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26592891-0.05g |
5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide |
847930-79-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
847930-79-4 (5,6-dichloro-N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide) 関連製品
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 249916-07-2(Borreriagenin)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
